N-hydroxy-2-(2-pyridinyl)ethanimidamide
CAS No.:
Cat. No.: VC13329663
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N3O |
|---|---|
| Molecular Weight | 151.17 g/mol |
| IUPAC Name | N'-hydroxy-2-pyridin-2-ylethanimidamide |
| Standard InChI | InChI=1S/C7H9N3O/c8-7(10-11)5-6-3-1-2-4-9-6/h1-4,11H,5H2,(H2,8,10) |
| Standard InChI Key | PXMSSPLOGAKGEO-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CC(=NO)N |
| Canonical SMILES | C1=CC=NC(=C1)CC(=NO)N |
Introduction
N-hydroxy-2-(2-pyridinyl)ethanimidamide is a chemical compound that has garnered attention for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the broader category of organic compounds containing nitrogen heterocycles, which are known for their diverse pharmacological properties. The presence of a hydroxylamine functional group and a pyridine ring contributes to its reactivity and biological activity.
Synthesis Methods
The synthesis of N-hydroxy-2-(2-pyridinyl)ethanimidamide typically involves multi-step organic reactions. Key methods include the reaction of appropriate precursors with hydroxylamine hydrochloride in methanol, which can yield the compound with high purity under controlled conditions .
| Synthesis Step | Conditions | Yield |
|---|---|---|
| Reaction with Hydroxylamine Hydrochloride | Methanol, 100% | High Yield |
Analytical Techniques for Characterization
Characterization of N-hydroxy-2-(2-pyridinyl)ethanimidamide involves the use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about its chemical structure and properties.
| Analytical Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation |
| Mass Spectrometry (MS) | Molecular weight and fragmentation analysis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume